molecular formula C19H19ClN2 B8088779 Desloratadine-3,3,5,5-d4

Desloratadine-3,3,5,5-d4

カタログ番号: B8088779
分子量: 314.8 g/mol
InChIキー: JAUOIFJMECXRGI-OSEHSPPNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desloratadine-3,3,5,5-d4 is a deuterium-labeled derivative of desloratadine, a second-generation nonsedating antihistamine. Desloratadine is the major active metabolite of loratadine and is known for its high binding affinity for H1 receptors, making it effective in treating allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine-3,3,5,5-d4 involves the incorporation of deuterium atoms into the desloratadine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Desloratadine-3,3,5,5-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are often studied for their pharmacological properties .

科学的研究の応用

Pharmacokinetic Studies

Desloratadine-3,3,5,5-d4 serves as a valuable tool in pharmacokinetic studies. The incorporation of deuterium allows researchers to trace the metabolic pathways of desloratadine without interference from its natural isotopes.

Key Findings:

  • Metabolism Tracking: Studies have shown that deuterated compounds can exhibit altered metabolic rates compared to their non-deuterated counterparts. This can provide insights into the drug's half-life and clearance rates in human plasma .
  • Quantification Techniques: A validated LC-MS/MS method was developed for the simultaneous quantification of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma using this compound as an internal standard .

Clinical Efficacy and Safety

This compound has been utilized in clinical trials to evaluate the efficacy and safety of desloratadine in treating conditions such as chronic idiopathic urticaria (CIU) and seasonal allergic rhinitis.

Clinical Study Overview:

  • Design: A multicenter randomized double-blind study compared the effects of desloratadine (5 mg) against a placebo over 42 days.
  • Results: Patients receiving desloratadine showed significant improvements in pruritus scores and overall quality of life metrics compared to the placebo group. The therapeutic response was notably better in the desloratadine group (68.8% vs. 36.8% for placebo) .

Formulation Development

Research has focused on developing novel formulations incorporating this compound to enhance therapeutic efficacy and patient compliance.

Transdermal Gel Formulation:

  • A study aimed at creating a transdermal gel formulation of desloratadine demonstrated potential benefits in preventing obesity and metabolic syndromes. The gel formulation could provide sustained release and improved bioavailability compared to oral administration .

Research Methodologies

The use of this compound extends beyond clinical applications into various research methodologies.

Analytical Techniques:

  • LC-MS/MS Methodology: The development of sensitive analytical methods for quantifying desloratadine and its metabolites is crucial for understanding drug interactions and pharmacodynamics .
  • In Vitro Studies: Investigations into the anti-allergic properties of desloratadine using cell cultures have highlighted its mechanism of action at the histamine receptor level .

Data Summary Table

Application AreaDescriptionKey Findings
PharmacokineticsTracing metabolic pathways using deuterated compoundsAltered metabolic rates provide insights into drug clearance
Clinical EfficacyEvaluating safety and efficacy in CIU patientsSignificant improvement in quality of life scores compared to placebo
Formulation DevelopmentDeveloping transdermal gel formulationsSustained release improves bioavailability
Analytical TechniquesUtilizing LC-MS/MS for quantificationHigh sensitivity for detecting metabolites

類似化合物との比較

Uniqueness of Desloratadine-3,3,5,5-d4: this compound is unique due to its deuterium labeling, which provides distinct advantages in research settings. The deuterium atoms help in tracking the compound in metabolic studies and can influence the pharmacokinetic properties, potentially leading to longer half-life and altered metabolic pathways .

生物活性

Desloratadine-3,3,5,5-d4 is a deuterated form of desloratadine, a second-generation antihistamine known for its selective antagonism of the human histamine H1 receptor. This compound is primarily utilized in the treatment of allergic conditions such as seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria. The biological activity of this compound can be understood through its pharmacodynamics, efficacy in clinical settings, and safety profile.

Pharmacodynamics

Desloratadine exhibits high affinity for the H1 receptor, with a Ki value of approximately 0.87 nM, indicating potent antagonistic activity against histamine-induced responses . The compound also demonstrates anti-inflammatory properties beyond its antihistaminic effects. It inhibits the release of pro-inflammatory cytokines such as IL-4 and IL-13 from human basophils in a dose-dependent manner (100 nM to 10 μM), which is critical in allergic responses . Additionally, desloratadine has been shown to reduce eosinophil chemotaxis and adhesion induced by platelet-activating factor and TNF-α .

Efficacy

Clinical studies have established the efficacy of desloratadine in managing allergic symptoms. A systematic review indicated that doses ranging from 5 to 20 mg significantly improved total symptom scores (TSS) for SAR compared to placebo (P < .01) . The following table summarizes key findings from various studies on the efficacy of desloratadine:

Study Dosage Efficacy Duration Key Findings
Study A5 mgSignificant improvement in TSS2 weeksFull 24-hour efficacy observed
Study B10 mgSignificant reduction in nasal symptoms4 weeksReduction in morning-evening TSS (P = .005)
Study C20 mgEffective for both nasal and non-nasal symptoms2 weeksWell tolerated with no significant adverse effects

Safety Profile

Desloratadine is recognized for its favorable safety profile. It does not cross the blood-brain barrier significantly, minimizing risks of sedation and cognitive impairment . In clinical trials, adverse events were generally mild to moderate, with no clinically significant changes observed in ECG parameters or gastrointestinal function . The compound's half-life is approximately 27 hours, allowing for once-daily dosing without significant interactions with food or other medications .

Case Studies

Several case studies have highlighted the practical applications of desloratadine in clinical settings:

  • Case Study on Allergic Rhinitis : A study involving patients with moderate to severe persistent allergic rhinitis demonstrated that after six weeks of treatment with desloratadine (5 mg daily), over 90% reported mild or no symptoms at all. This underscores its effectiveness in improving quality of life for patients suffering from chronic allergic conditions .
  • Long-term Efficacy Study : Another longitudinal study assessed the long-term effects of desloratadine combined with montelukast. Results indicated sustained symptom relief over an extended period without significant adverse events, supporting its use as a long-term management option for allergic conditions .

特性

IUPAC Name

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i7D2,8D2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-OSEHSPPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。